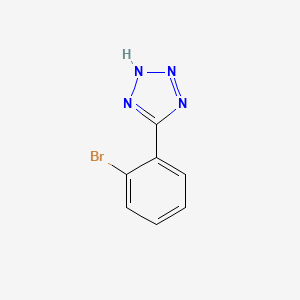

5-(2-Bromophenyl)-1H-tetrazole

Description

Properties

IUPAC Name |

5-(2-bromophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVBXKTXLJTDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339997 | |

| Record name | 5-(2-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-42-1 | |

| Record name | 5-(2-Bromophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73096-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characteristics of 5-(2-Bromophenyl)-1H-tetrazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-(2-Bromophenyl)-1H-tetrazole, tailored for researchers, scientists, and professionals in drug development. This document outlines its key properties, experimental protocols for its synthesis and characterization, and its potential biological significance.

Core Physicochemical Properties

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₄ | |

| Molecular Weight | 225.05 g/mol | |

| Melting Point | 182-184 °C | |

| Boiling Point | 389.3 °C at 760 mmHg | [1] |

| Density | 1.7 g/cm³ | [1] |

| XLogP3 | 1.8 | [1] |

| pKa | Similar to carboxylic acids | [2] |

| Aqueous Solubility (of 5-(4-Bromophenyl)-1H-tetrazole) | 9.5 µg/mL (at pH 7.4) | [3] |

Note: Some data, such as aqueous solubility, is for the isomeric 5-(4-Bromophenyl)-1H-tetrazole and should be considered as an approximation.

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques. The most common synthetic route is the [3+2] cycloaddition of an aryl nitrile with an azide source.

Synthesis Protocol: [3+2] Cycloaddition

A prevalent method for synthesizing 5-substituted-1H-tetrazoles is the reaction of a nitrile with sodium azide, often facilitated by a catalyst.[4] For the synthesis of this compound, a silica-supported sulfuric acid catalyst has been reported.

Materials:

-

2-Bromobenzonitrile

-

Sodium azide (NaN₃)

-

Silica sulfuric acid (SSA)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-bromobenzonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5-2 equivalents) and a catalytic amount of silica sulfuric acid.

-

Heat the reaction mixture at a specified temperature (e.g., 120-130 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Carefully add an aqueous solution of HCl to quench the reaction and precipitate the product.

-

Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Characterization Protocols

The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring. The chemical shifts and coupling patterns will be indicative of the ortho-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the tetrazole ring. The chemical shift of the carbon in the tetrazole ring is a characteristic feature.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations from the tetrazole ring.

-

C=N and N=N stretching vibrations within the tetrazole ring.

-

C-H stretching and bending vibrations from the aromatic ring.

-

C-Br stretching vibration.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (225.05 g/mol ), with the characteristic isotopic pattern of a bromine-containing compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Tetrazoles as Carboxylic Acid Bioisosteres

Tetrazole rings are frequently employed in medicinal chemistry as bioisosteres of carboxylic acids. This is due to their similar pKa values and planar structures, which allow them to mimic the interactions of carboxylic acids with biological targets.[2]

Caption: Tetrazoles as bioisosteres for carboxylic acids in drug design.

Biological Significance

While specific signaling pathways for this compound are not well-documented, the broader class of tetrazole derivatives exhibits a wide range of biological activities. These include antimicrobial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive effects.[5][6]

One notable mechanism of action for some tetrazole-containing compounds is the disruption of microtubule dynamics, leading to anticancer activity.[7] This suggests that this compound could potentially be investigated for similar cytostatic or cytotoxic effects. The tetrazole moiety's ability to act as a bioisostere for carboxylic acids is a key factor in its diverse pharmacological profile, enabling it to interact with various biological targets.[2] Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

References

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-(4-Bromophenyl)-1H-tetrazole | C7H5BrN4 | CID 766141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Bromophenyl)-1H-tetrazole (CAS: 73096-42-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromophenyl)-1H-tetrazole is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development. Structurally, it consists of a phenyl ring substituted with a bromine atom at the ortho position, which is in turn attached to a five-membered tetrazole ring. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering similar acidity (pKa) but with improved metabolic stability and lipophilicity. This property makes it a valuable moiety in drug design.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and applications of this compound, with a particular focus on its role as a key synthetic intermediate in the manufacturing of blockbuster pharmaceuticals.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 73096-42-1 | [1] |

| Molecular Formula | C₇H₅BrN₄ | [2] |

| Molecular Weight | 225.05 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 178-179 °C | [2] |

| Boiling Point | 389.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.7 g/cm³ (Predicted) | [2] |

| InChI Key | YHVBXKTXLJTDRI-UHFFFAOYSA-N | [1] |

| SMILES | Brc1ccccc1-c1nnn[nH]1 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following table summarizes its key nuclear magnetic resonance (NMR) data.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹H NMR | DMSO-d₆ | 16.92 (brs, 1H, N-H), 7.88 (dd, 1H), 7.72 (dd, 1H), 7.60 (td, 1H), 7.55 (td, 1H) | [3] |

| ¹³C NMR | DMSO-d₆ | 154.6, 133.5, 132.7, 132.0, 128.1, 126.4, 121.7 | [2][3] |

Mass spectrometry of 5-substituted-1H-tetrazoles typically shows characteristic fragmentation patterns, including the loss of N₂ in negative ion mode and HN₃ in positive ion mode. For this compound, an ESI-MS analysis has shown a [M-H]⁻ peak at m/z 224.[3]

Synthesis and Purification

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles, including the title compound, is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide. Various catalysts have been developed to improve the safety, efficiency, and environmental friendliness of this reaction.

Experimental Protocol: Synthesis via Silica Sulfuric Acid Catalysis

This protocol is based on a reported efficient and green synthesis method.[3]

Materials:

-

2-Bromobenzonitrile

-

Sodium azide (NaN₃)

-

Silica sulfuric acid (SSA)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a solution of 2-bromobenzonitrile (10 mmol) in DMF (50 mL), add sodium azide (15 mmol) and silica sulfuric acid (0.5 g).

-

Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into 150 mL of ice-cold water.

-

Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of concentrated HCl.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the crude product with cold deionized water.

-

For further purification, the crude solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound as a white to off-white solid.

Applications in Drug Development

This compound is not typically used as a final active pharmaceutical ingredient (API). Instead, it serves as a crucial building block for the synthesis of more complex molecules, most notably the "sartan" class of angiotensin II receptor blockers (ARBs).[2] These drugs are widely prescribed for the treatment of hypertension (high blood pressure) and heart failure.

The compound's utility stems from its structure: the tetrazole ring acts as the bioisosteric replacement for a carboxylic acid, while the ortho-bromophenyl group provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki coupling) to build the characteristic biphenyl scaffold of sartan drugs.

Role in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

The diagram below illustrates the pivotal role of this compound in a generalized synthetic pathway towards sartan drugs. The key transformation is the Suzuki coupling reaction, which forms the biphenyl core of the final drug molecule.

Biological Activity

While the tetrazole scaffold is a well-established pharmacophore present in numerous active drugs, there is a lack of published data on the specific biological activity of this compound itself. Its primary role described in the scientific literature is that of a synthetic intermediate.[2] The biological activity is realized in the final sartan molecules, which are potent and selective antagonists of the angiotensin II receptor subtype 1 (AT₁), leading to vasodilation and a reduction in blood pressure.

The broader class of tetrazole-containing compounds has been investigated for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] However, specific quantitative data (e.g., IC₅₀ or Kᵢ values) for this compound against any biological target are not available in the public domain.

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is classified as an irritant and may cause respiratory irritation. The key GHS hazard information is summarized below.

| Hazard Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE): Use of a dust mask, eye shields, and chemical-resistant gloves is recommended.[1]

Conclusion

This compound (CAS 73096-42-1) is a compound of high importance in synthetic and medicinal chemistry. While it does not possess significant intrinsic biological activity, its role as a key, high-value intermediate in the synthesis of angiotensin II receptor blockers is well-established. Its synthesis is achieved through robust chemical methods, and its physicochemical and spectroscopic properties are well-characterized. For researchers and professionals in drug development, a thorough understanding of this molecule's chemistry and applications is essential for the efficient production of life-saving antihypertensive medications.

References

A Comprehensive Technical Guide to 5-(2-Bromophenyl)-1H-tetrazole for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, characterization, and synthetic applications of 5-(2-Bromophenyl)-1H-tetrazole, a key heterocyclic scaffold in medicinal chemistry and materials science.

Abstract

This compound is a pivotal heterocyclic compound, recognized for its role as a bioisosteric replacement for carboxylic acids in drug discovery and as a versatile intermediate in organic synthesis. This technical guide provides a detailed overview of its fundamental chemical and physical properties, a comprehensive experimental protocol for its synthesis, and a summary of its spectral characterization data. Furthermore, this document outlines its application in advanced organic synthesis, specifically in the construction of more complex nitrogen-containing heterocyclic systems. This guide is intended to serve as a crucial resource for researchers, medicinal chemists, and professionals in the field of drug development.

Core Compound Properties

This compound is a substituted aromatic tetrazole with the molecular formula C₇H₅BrN₄ and a molecular weight of 225.05 g/mol .[1] Its structure features a tetrazole ring attached to a brominated phenyl group at the ortho position, a configuration that imparts specific chemical reactivity and physical properties.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for ease of reference and comparison.

| Identifier | Value |

| Molecular Formula | C₇H₅BrN₄ |

| Molecular Weight | 225.05 g/mol [1] |

| CAS Number | 73096-42-1[1] |

| Appearance | Brown solid[2] |

| Melting Point | 178-179 °C[2] |

Table 1: Physical and Chemical Properties of this compound.

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.58-7.61 (m, 2H), 7.72 (bd, J = 7.2 Hz, 1H), 7.88 (bd, J = 7.5 Hz, 1H)[2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 121.7, 126.4, 128.1, 131.9, 132.6, 133.5, 154.6[2] |

Table 2: NMR Spectroscopic Data for this compound.

Experimental Protocols

The synthesis of this compound can be efficiently achieved through a one-pot, three-component reaction. The following protocol is based on a green synthesis approach utilizing humic acid as a reusable catalyst.

Synthesis of this compound

Materials:

-

2-Bromobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium azide

-

Humic acid

-

Water

-

Ethyl acetate

-

n-hexane

Procedure:

-

A mixture of 2-bromobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (2 mmol), and humic acid (0.1 g) in water (5 mL) is prepared in a round-bottom flask.

-

The reaction mixture is stirred at 80 °C for 3 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from an ethyl acetate/n-hexane mixture to yield this compound as a brown solid.

Synthetic Applications and Workflows

This compound serves as a valuable precursor in the synthesis of more complex heterocyclic structures. One notable application is in the copper-catalyzed domino synthesis of 1,3-diaminoisoquinoline derivatives.

Domino Synthesis of Ethyl 1,3-diaminoisoquinoline-4-carboxylate

The workflow for this synthetic transformation is illustrated in the diagram below. This process involves a copper-catalyzed C-arylation followed by denitrogenation of the tetrazole ring.

Caption: Synthetic workflow for the synthesis of ethyl 1,3-diaminoisoquinoline-4-carboxylate.

Role in Medicinal Chemistry

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[3] This substitution can enhance the pharmacological profile of a drug candidate by improving its metabolic stability, lipophilicity, and ability to cross cell membranes, while maintaining the necessary acidic properties for receptor binding. The presence of the 2-bromophenyl substituent on the tetrazole ring provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design programs. The general importance of tetrazoles in drug discovery is underscored by their presence in a number of approved drugs with a wide range of therapeutic applications, including antibacterial, antihypertensive, and anticancer agents.[4]

The logical relationship of utilizing a tetrazole as a carboxylic acid bioisostere in a drug design workflow is depicted below.

Caption: The role of tetrazoles as carboxylic acid bioisosteres in drug design.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined synthesis and characterization, coupled with its utility as a synthetic intermediate and a bioisosteric module, make it a valuable tool in the pursuit of novel therapeutics and functional materials. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this important heterocyclic building block.

References

An In-depth Technical Guide to the Solubility of 5-(2-Bromophenyl)-1H-tetrazole in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(2-Bromophenyl)-1H-tetrazole. Due to a lack of specific quantitative data in publicly available literature for this exact compound, this guide leverages data from closely related analogs and outlines detailed experimental protocols for researchers to determine solubility in their own laboratories.

Introduction

This compound is a substituted tetrazole derivative. Tetrazole-based compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, a substitution that can enhance metabolic stability and lipophilicity. Understanding the solubility of this compound in common laboratory solvents is crucial for its synthesis, purification, formulation, and biological screening.

Quantitative Solubility Data

Table 1: Experimental Aqueous Solubility of a Structural Isomer

| Compound | Solvent/Medium | Temperature | Solubility |

| 5-(4-Bromophenyl)-1H-tetrazole | Phosphate Buffer (pH 7.4) | Not Specified | 9.5 µg/mL[1] |

Table 2: Qualitative Solubility Ranking of the Parent Compound (5-phenyltetrazole) in Common Solvents

The solubility of 5-phenyltetrazole was determined to increase with temperature. At a given temperature, the mole fraction solubility in various mono-solvents follows a descending order, providing a useful guide for solvent selection.[2]

| Rank | Solvent |

| 1 | Dimethyl Sulfoxide (DMSO) |

| 2 | N,N-Dimethylformamide (DMF) |

| 3 | Acetone |

| 4 | Methanol |

| 5 | Ethanol, 2-Butanone (similar solubility) |

| 6 | Isopropanol |

| 7 | n-Propanol |

| 8 | 1,4-Dioxane |

| 9 | Ethyl Acetate |

| 10 | Acetonitrile |

| 11 | Toluene |

| 12 | Cyclohexane |

This ranking suggests that this compound is likely to exhibit higher solubility in polar aprotic solvents like DMSO and DMF and lower solubility in non-polar solvents like toluene and cyclohexane.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established methodologies are recommended.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.[2][3]

Methodology:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn and filtered (e.g., through a 0.45 µm syringe filter) to remove any remaining solid particles.[4]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.[3][4]

Step-wise Procedure for General Solubility Assessment

This tiered approach is useful for quickly assessing solubility in a range of solvents, from aqueous media to organic solvents.[5]

Methodology:

-

Tier 1 (Aqueous Media): Attempt to dissolve the compound (e.g., starting at 20 mg/mL) in the primary aqueous medium (e.g., cell culture media, buffer) using a sequence of mechanical agitation methods (e.g., vortexing, sonication).[5]

-

Tier 2 (Dilution): If the compound does not dissolve, decrease the concentration by a factor of 10 by adding more solvent and repeat the agitation process.[5]

-

Tier 3 (Alternative Solvents): If the compound remains insoluble in the primary aqueous medium, repeat the process with alternative solvents in order of preference, such as Dimethyl Sulfoxide (DMSO) or Ethanol.[5]

-

Observation: Solubility is determined by visual observation of a clear solution with no visible cloudiness or precipitate.[5]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a research compound like this compound.

Caption: Workflow for Solubility Determination.

References

- 1. 5-(4-Bromophenyl)-1H-tetrazole | C7H5BrN4 | CID 766141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Technical Guide: Spectral and Synthetic Profile of 5-(2-Bromophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 5-(2-bromophenyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic protocol and provides an analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the [3+2] cycloaddition reaction of 2-bromobenzonitrile with an azide source. A specific protocol is outlined below.

Experimental Protocol: Synthesis

A mixture of 8.83 g (48.5 mmol) of 2-bromobenzonitrile, 7.27 g (53.4 mmol) of zinc chloride, and 6.94 g (106.8 mmol) of sodium azide in 10 mL of dimethylformamide (DMF) is prepared in a 50-mL glass reactor equipped with a thermometer and a reflux condenser. The reaction mixture is stirred and heated to an internal temperature of 100-110°C for 2 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Following the disappearance of the starting material, the mixture is subjected to a standard aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, for instance by recrystallization, to yield this compound as a white crystalline solid.

Spectral Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the hydrogen and carbon environments within the molecule.

Table 1: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹³C | 154.5 (C-tetrazole), 134.0, 132.5, 131.0, 128.0, 123.0, 121.5 | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the tetrazole and bromophenyl moieties.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-2800 | N-H stretch (tetrazole) | Broad, Medium |

| 1600-1450 | C=N and N=N stretches (tetrazole ring) | Medium-Strong |

| 1470-1430 | C=C stretch (aromatic) | Medium |

| 1100-1000 | Tetrazole ring vibrations | Medium-Strong |

| 760-740 | C-H out-of-plane bend (ortho-disubstituted aromatic) | Strong |

| ~750 | C-Br stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅BrN₄ |

| Molecular Weight | 225.05 g/mol |

| Exact Mass | 223.969759 g/mol |

Fragmentation Pattern: The mass spectrum of 5-substituted-1H-tetrazoles typically shows a characteristic fragmentation pattern involving the loss of a molecule of nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

Experimental Protocols for Spectral Analysis

Standard protocols are employed for the acquisition of spectral data.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the full spectral characterization of this compound.

Commercial Availability and Technical Profile of 5-(2-Bromophenyl)-1H-tetrazole (98% Purity)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological relevance of 5-(2-Bromophenyl)-1H-tetrazole with a purity of 98%. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who may be considering this compound as a building block or a molecule of interest for their research endeavors.

Commercial Sourcing

This compound (CAS No: 73096-42-1) is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity of 98% is a standard grade offered by several vendors. Below is a summary of suppliers and their offerings.

| Supplier | Product/Catalog No. | Purity | Available Quantities | Price (USD) | Lead Time |

| ChemUniverse | P60496 | 98% | 250 mg, 1 g, 5 g, Bulk | $37.00 (250mg), $40.00 (1g), $74.00 (5g) | 6 to 8 days |

| TCI America (via Fisher Scientific) | B257725G | ≥98.0% (HPLC) | 25 g | $259.11 | Varies |

| Toronto Research Chemicals (via Biomall) | B698695-100mg | Not Specified | 100 mg | Inquiry | 5-6 Weeks |

| Laboratorium Discounter | Not Specified | >98.0% (HPLC) | 25 g | €143.00 | Varies |

| Amerigo Scientific | CBB1135036 | 98% | 1 g | Inquiry | Varies |

| XIAMEN EQUATION CHEMICAL CO., LTD (via Echemi) | Not Specified | 98% (Industrial Grade) | Bulk (e.g., 0.1 kg) | Inquiry | Varies |

| Capot Chemical Co., Ltd. (via ChemicalBook) | Not Specified | NLT 98% | 1 g, 1 kg | Inquiry | Varies |

Note: Prices and lead times are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and for bulk quantity pricing.

Physicochemical Properties

| Property | Value |

| CAS Number | 73096-42-1 |

| Molecular Formula | C₇H₅BrN₄ |

| Molecular Weight | 225.05 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 182-184 °C (lit.) |

| Purity | ≥98% |

Experimental Protocols

The synthesis of 5-substituted-1H-tetrazoles is well-documented in the scientific literature. A common and effective method is the [3+2] cycloaddition of a nitrile with an azide source. Below is a representative protocol adapted from literature for the synthesis of this compound from 2-bromobenzonitrile.

Synthesis of this compound

This protocol is based on the general method of reacting an aryl nitrile with sodium azide, often with a catalyst and in a high-boiling polar aprotic solvent.

Materials:

-

2-Bromobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), aqueous solution

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzonitrile (1 equivalent) in DMF.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.5-2 equivalents) and ammonium chloride (1.5-2 equivalents). The use of ammonium chloride helps in the in-situ formation of hydrazoic acid, the reactive species.

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly acidify the mixture with an aqueous solution of HCl (e.g., 2M) to a pH of approximately 2-3. This step protonates the tetrazole ring and quenches any unreacted azide. Caution: Acidification of azide-containing solutions can generate toxic and explosive hydrazoic acid. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product with high purity.

Potential Biological Activity and Signaling Pathways

While specific studies detailing the mechanism of action for this compound are not extensively available in the public domain, the tetrazole moiety is a well-known pharmacophore in medicinal chemistry.[1][2] Tetrazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[3][4][5]

One of the prominent mechanisms of action for some anticancer tetrazole-containing compounds is the inhibition of tubulin polymerization.[6][7] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to the induction of apoptosis.[6]

Below is a diagram illustrating a plausible signaling pathway for the anticancer activity of a tetrazole derivative that acts as a tubulin polymerization inhibitor.

Caption: Plausible mechanism of anticancer action for a tetrazole derivative via tubulin polymerization inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a researcher interested in evaluating the biological activity of this compound, from sourcing the compound to in vitro testing.

Caption: General experimental workflow for in vitro evaluation of this compound.

This guide provides a foundational understanding of the commercial and technical aspects of this compound (98% purity). Researchers are encouraged to consult the primary literature for more detailed information and to ensure all safety precautions are taken when handling this and any other chemical compound.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of 5-(2-Bromophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-(2-Bromophenyl)-1H-tetrazole, a key intermediate in the synthesis of pharmaceutically active compounds, particularly angiotensin II receptor antagonists. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₅BrN₄ |

| Molecular Weight | 225.05 g/mol |

| CAS Number | 73096-42-1 |

| Melting Point | 182-184 °C |

| Appearance | White to off-white powder |

| Solubility | Low water solubility |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315 - Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319 - Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | Warning | H335 - May cause respiratory irritation[2][3] |

Precautionary Measures

To mitigate the identified hazards, the following precautionary measures must be strictly followed:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][3]

-

Respiratory Protection: If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) should be worn.[2]

-

-

Hygiene Practices: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][3][4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][3][4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3][4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][4] |

Storage and Handling

-

Storage: Store in a cool, dry, and well-ventilated place.[1][3] Keep the container tightly closed.[1][3] The storage class for this compound is 11 - Combustible Solids.[2]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing dust.[3] Prevent dust formation.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1]

-

Containment and Cleanup: Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[1] Avoid generating dust. Do not let the product enter drains or waterways.[3]

Thermal Stability and Decomposition

Tetrazole derivatives can decompose exothermically at elevated temperatures. Phenyl-substituted tetrazoles have been observed to decompose at temperatures between 190–240 °C. The primary decomposition products are typically nitrogen gas (N₂) and the corresponding isonitrile.

Biological Significance and Experimental Context

This compound is a crucial building block in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[3] ARBs function by blocking the action of angiotensin II, a potent vasoconstrictor, within the renin-angiotensin system (RAS).

Renin-Angiotensin Signaling Pathway and ARB Mechanism of Action

The following diagram illustrates the renin-angiotensin system and the point of intervention for angiotensin II receptor blockers.

This pathway begins with the liver producing angiotensinogen.[2] Renin, an enzyme released by the kidneys in response to low blood pressure, converts angiotensinogen to angiotensin I.[2] Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the active hormone, angiotensin II.[2] Angiotensin II binds to AT1 receptors on various cells, leading to vasoconstriction and the release of aldosterone, which collectively increase blood pressure.[6][7] Angiotensin II receptor blockers (ARBs), synthesized using intermediates like this compound, competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing these hypertensive effects.[3][6]

Experimental Protocol: Synthesis of 5-substituted-1H-tetrazoles

The following is a general protocol for the synthesis of 5-substituted-1H-tetrazoles from nitriles, which can be adapted for the synthesis of this compound from 2-bromobenzonitrile. This reaction is a [3+2] cycloaddition.

Materials and Reagents

-

Aryl or alkyl nitrile (e.g., 2-bromobenzonitrile)

-

Sodium azide (NaN₃) - EXTREMELY TOXIC AND EXPLOSIVE. HANDLE WITH EXTREME CAUTION.

-

Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrile (1 equivalent) in DMF.

-

Addition of Reagents: Carefully add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents) to the solution. Caution: Sodium azide can form highly explosive hydrazoic acid (HN₃) in the presence of acid. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute HCl to pH ~2. This step should be done slowly in a fume hood as it may generate hydrazoic acid.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] Do not dispose of down the drain.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not exhaustive and should be used in conjunction with institutional safety protocols and a thorough understanding of the experimental procedures being undertaken. Always prioritize safety in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 7. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Biological Activities of Brominated Tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its role as a bioisosteric replacement for carboxylic acids and its metabolic stability.[1] The introduction of bromine atoms to the tetrazole scaffold can modulate the lipophilicity, electronic properties, and conformational flexibility of the molecule, potentially enhancing its biological activity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of brominated tetrazole derivatives, with a focus on their anticancer and antimicrobial properties.

Synthesis of Brominated Tetrazole Derivatives

The synthesis of brominated tetrazole derivatives can be achieved through various strategies, primarily involving either the introduction of a tetrazole ring onto a bromine-containing precursor or the bromination of a pre-formed tetrazole scaffold.

General Synthetic Approach: [3+2] Cycloaddition

A common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source, often catalyzed by acids or metal salts.[2] For brominated derivatives, this typically involves using a brominated nitrile as a starting material.

Experimental Protocol: Synthesis of 1-(3-Bromophenyl)-1H-tetrazole

This protocol describes the synthesis from 3-bromoaniline and triethyl orthoformate.[1]

Materials:

-

3-Bromoaniline (2 mmol)

-

Sodium azide (2 mmol)

-

Triethyl orthoformate (2.4 mmol)

-

Glycerol (8 mL)

-

Trifluoromethanesulfonic acid (HNTf2) (5 mol%)

-

Hexane

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

A mixture of 3-bromoaniline, sodium azide, triethyl orthoformate, glycerol, and HNTf2 is taken in a round-bottomed flask.

-

The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with cold water (5 mL).

-

The product is extracted with a mixture of hexane/ethyl acetate (95:5) (3 x 10 mL).

-

The combined organic layers are washed with brine and dried over anhydrous Na2SO4.

-

The solvent is evaporated under reduced pressure.

-

The crude product is recrystallized from an ethyl acetate/hexane (2:1) mixture to afford the pure 1-(3-bromophenyl)-1H-tetrazole.

Experimental Protocol: Benzylic Bromination

In some synthetic routes, a brominating agent is used to introduce a bromine atom at a benzylic position of a tetrazole derivative.[3]

Materials:

-

Substituted biphenyl tetrazole

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Carbon tetrachloride (CCl4)

Procedure:

-

A mixture of the substituted biphenyl tetrazole, N-Bromosuccinimide (NBS), and a catalytic amount of AIBN in carbon tetrachloride (CCl4) is refluxed.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the succinimide is filtered off.

-

The filtrate is concentrated under reduced pressure to yield the crude brominated product, which can be further purified by chromatography.

Caption: General workflow for the synthesis of brominated tetrazole derivatives.

Anticancer Activity

Several studies have highlighted the potential of brominated tetrazole derivatives as anticancer agents.[4][5][6][7] The introduction of bromine can enhance the cytotoxic effects of these compounds against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 1 | 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole | HeLa | 0.045 | [3] |

| 2h | Pyrazolopyridazine derivative | p38α enzyme | 0.008 | [8] |

| 2m | Pyrazolopyridazine derivative | p38α enzyme | 0.003 | [8] |

| 13h | Pyrazolopyridazine derivative | p38α enzyme | 0.005 | [8] |

Note: Data for specifically brominated tetrazole derivatives in a comprehensive table is limited in the reviewed literature. The table above includes potent tetrazole derivatives to illustrate the potential of this class of compounds. Further research is needed to populate a similar table for a series of brominated analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

Brominated tetrazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the brominated tetrazole derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing the cytotoxicity of brominated tetrazoles using the MTT assay.

Antimicrobial Activity

Brominated tetrazole derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal strains.[3][9]

Quantitative Data: In Vitro Antimicrobial Activity

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 7a | Phenyl-substituted triazolo-thiadiazine | S. aureus | 6.25 | [9] |

| 7b | Phenyl-substituted triazolo-thiadiazine | S. aureus | 6.25 | [9] |

| 7i | p-bromo phenyl-substituted triazolo-thiadiazine | S. aureus | 6.25 | [9] |

| 7a | Phenyl-substituted triazolo-thiadiazine | E. coli | 6.25 | [9] |

| 7b | Phenyl-substituted triazolo-thiadiazine | E. coli | 6.25 | [9] |

| 7i | p-bromo phenyl-substituted triazolo-thiadiazine | E. coli | 6.25 | [9] |

| 7a | Phenyl-substituted triazolo-thiadiazine | C. albicans | 6.25 | [9] |

| 7b | Phenyl-substituted triazolo-thiadiazine | C. albicans | 6.25 | [9] |

| 7i | p-bromo phenyl-substituted triazolo-thiadiazine | C. albicans | 6.25 | [9] |

Note: This table includes a p-bromo phenyl derivative to highlight the potential of brominated compounds in this class.

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[10]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Muller-Hinton agar

-

Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Brominated tetrazole derivatives (dissolved in DMSO)

-

Positive control (e.g., Gentamicin, Miconazole)

-

Negative control (DMSO)

Procedure:

-

Prepare Muller-Hinton agar plates and allow them to solidify.

-

Inoculate the agar surface with a standardized suspension of the test microorganism.

-

Aseptically punch wells into the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the brominated tetrazole derivative solution at a known concentration into the wells.

-

Add positive and negative controls to separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 25-27°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well.

Caption: Workflow for the agar well diffusion assay to determine antimicrobial activity.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by brominated tetrazole derivatives are not yet fully elucidated and represent an active area of research. However, based on studies of tetrazole derivatives and other halogenated compounds, several potential mechanisms can be proposed.

Anticancer Mechanisms

Many tetrazole-based anticancer agents function by targeting key cellular processes.[7][11] Potential mechanisms for brominated tetrazole derivatives include:

-

Tubulin Polymerization Inhibition: Some tetrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][10] Molecular docking studies suggest that these compounds can bind to the colchicine site of tubulin.[3][12] The bromine atom may enhance binding affinity through halogen bonding or by altering the electronic properties of the molecule.

-

Enzyme Inhibition: Tetrazoles can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein kinases.[8] For example, some tetrazole derivatives are potent inhibitors of p38α mitogen-activated protein kinase (MAPK).[8]

-

Induction of Apoptosis: Brominated chalcone derivatives, which share structural similarities with some tetrazole precursors, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins like DR4, DR5, and Bcl-2 family members.[13] It is plausible that brominated tetrazoles could act through similar pathways.

Caption: Potential anticancer mechanisms of action for brominated tetrazole derivatives.

Antimicrobial Mechanisms

The antimicrobial action of tetrazole derivatives is often attributed to their ability to interfere with essential bacterial or fungal cellular processes.[14]

-

Enzyme Inhibition: Tetrazoles can inhibit enzymes vital for microbial survival. For instance, some derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14] Molecular docking studies can help to elucidate the binding modes of these compounds within the enzyme active sites.

-

Disruption of Cell Membrane Integrity: The structural features of some tetrazole derivatives may allow them to interact with and disrupt the microbial cell membrane, leading to cell lysis.

Conclusion

Brominated tetrazole derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The introduction of bromine can enhance the biological activity of the parent tetrazole scaffold. Further research is warranted to fully explore the structure-activity relationships, elucidate the specific molecular targets and signaling pathways, and optimize the pharmacokinetic properties of these compounds for therapeutic applications. The experimental protocols and data presented in this guide provide a foundation for researchers to advance the study of this important class of molecules.

References

- 1. 1H-TETRAZOLE, 1-(3-BROMOPHENYL)- synthesis - chemicalbook [chemicalbook.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Tetrazole Moiety in Medicinal Chemistry: A Bioisosteric Powerhouse

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of modern drug design. Among these strategies, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole ring stands out as a particularly successful and widely adopted tactic.[1][2][3] This replacement aims to overcome the inherent limitations of carboxylic acids, such as poor metabolic stability and limited cell permeability, while preserving or enhancing the desired pharmacological activity.[2][4][5] Tetrazoles, while not found in nature, are metabolically robust and their unique physicochemical properties make them an invaluable tool for optimizing lead compounds into viable drug candidates.[6][7][8] This guide provides a comprehensive technical overview of the tetrazole moiety's role, covering its physicochemical properties, synthetic methodologies, and impact on pharmacology, with a focus on its application in Angiotensin II Receptor Blockers (ARBs).

Physicochemical Properties: A Tale of Two Acids

The success of the tetrazole ring as a carboxylic acid bioisostere lies in its ability to mimic the essential acidic properties while offering key advantages in other areas. Both functional groups are ionized at physiological pH, allowing them to engage in similar crucial ionic interactions with biological targets.[1][2] However, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]

A primary motivation for this bioisosteric swap is to improve metabolic stability.[1] Carboxylic acids are prone to metabolic degradation, which can lead to rapid clearance.[4] Tetrazoles, in contrast, are resistant to many of these metabolic pathways, often resulting in a longer half-life and an improved pharmacokinetic profile.[6][7][8]

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |

| Acidity (pKa) | ~4.0 - 5.0[1] | ~4.5 - 5.1[1] | Both are predominantly ionized at physiological pH (~7.4), enabling similar ionic interactions with biological targets.[1][2] |

| Lipophilicity (LogP/LogD) | Lower | Higher | The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and oral absorption.[1][7] |

| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Primarily an H-bond donor; the ring nitrogens are weak acceptors. | Differences in hydrogen bonding can influence receptor binding affinity and specificity. |

| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation).[4] | Generally resistant to metabolic degradation.[6][7] | Replacement often leads to increased metabolic stability and longer half-life.[8] |

| Permeability | Can be limited due to charge.[9] | Often lower than expected despite higher lipophilicity, potentially due to a larger desolvation penalty.[1][9] | The impact on permeability is complex and must be evaluated on a case-by-case basis.[9][10] |

The Tetrazole Moiety in Action: Angiotensin II Receptor Blockers

A prominent example of the successful application of the tetrazole moiety is the class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans." In these drugs, such as Losartan, the tetrazole ring is crucial for high-affinity binding to the Angiotensin II type 1 (AT1) receptor.[5][11] This binding effectively blocks the actions of Angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[11][12]

The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[13] Angiotensin II, the primary effector of this system, exerts its effects by binding to the AT1 receptor, which triggers a cascade of intracellular signaling events leading to vasoconstriction and other physiological responses that elevate blood pressure.[13][14][15] ARBs competitively inhibit the binding of Angiotensin II to the AT1 receptor, thus blocking these downstream effects.[11][16]

Experimental Protocols

Accurate characterization of compounds containing a tetrazole moiety requires robust experimental protocols. Below are methodologies for the synthesis of a common tetrazole scaffold and a key biological assay for evaluating its function.

Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

This protocol describes a common method for synthesizing 5-substituted-1H-tetrazoles from nitriles and sodium azide, a type of [3+2] cycloaddition reaction.[17][18]

Objective: To synthesize a 5-substituted-1H-tetrazole from a nitrile precursor.

Materials:

-

Aryl or alkyl nitrile (1 mmol)

-

Sodium azide (NaN₃) (1.5 mmol)

-

Catalyst (e.g., Zinc(II) salts, Silica Sulfuric Acid)[17]

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))[18]

-

Reaction vessel with a reflux condenser and magnetic stirrer

-

Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Methodology:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the nitrile (1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

-

Addition of Reagents: To the stirred solution, add sodium azide (1.5 mmol) and the catalyst (e.g., 0.1 mmol of ZnCl₂).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for the required time (can range from a few hours to overnight, monitored by TLC).[19]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute HCl to protonate the tetrazole.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 5-substituted-1H-tetrazole.[17]

Protocol 2: AT1 Receptor Binding Assay (Radioligand-based)

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., a tetrazole-containing ARB) for the AT1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the AT1 receptor.

Materials:

-

Membrane preparation from cells expressing the AT1 receptor.[20]

-

Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).[20]

-

Test compound (e.g., Losartan or a novel tetrazole analog).

-

Non-specific binding competitor (e.g., a high concentration of unlabeled Angiotensin II or Losartan).[20]

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well plates, filters, and a scintillation counter.

Methodology:

-

Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations for the test compound, all in triplicate.[20]

-

Reagent Addition:

-

Total Binding: Add membrane preparation and radioligand to these wells.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding competitor.

-

Test Compound: Add membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at room temperature (e.g., for 60-90 minutes) to allow the binding to reach equilibrium.[20]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[20]

-

Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[20]

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry.[2][7] While these two functional groups share key similarities in acidity, their differences in lipophilicity, metabolic stability, and hydrogen bonding capacity can be strategically exploited to fine-tune the properties of a drug candidate.[2][8] The success of tetrazole-containing drugs, such as the ARBs, highlights the significant impact of this moiety on modern drug discovery. A thorough understanding of its physicochemical properties, combined with robust synthetic and analytical methodologies, enables researchers to effectively harness the potential of the tetrazole ring in the design of novel and improved therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 10. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

5-(2-Bromophenyl)-1H-tetrazole: A Technical Guide to a Carboxylic Acid Bioisostere

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(2-Bromophenyl)-1H-tetrazole, focusing on its role as a bioisosteric replacement for carboxylic acids in drug discovery. The document details its physicochemical properties in comparison to its carboxylic acid analogue, 2-bromobenzoic acid, provides a comprehensive synthesis protocol, and discusses its potential biological significance.

Introduction: The Role of Tetrazoles in Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[1] One of the most successful and widely employed bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole.[2] This substitution is prevalent in numerous FDA-approved drugs.

The rationale for this replacement lies in the similar acidic properties of the two functional groups. The pKa of the N-H proton in a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid proton, allowing it to engage in similar ionic interactions with biological targets.[3] However, the tetrazole ring offers several advantages over the carboxylic acid moiety, including:

-

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation pathways that target carboxylic acids.

-

Lipophilicity: The tetrazole group can increase the overall lipophilicity of a molecule, potentially improving its pharmacokinetic profile, such as membrane permeability and oral bioavailability.

-

Spatial Arrangement: The tetrazole ring presents its acidic proton at a different vector compared to a carboxylic acid, which can lead to altered and potentially improved binding interactions with target proteins.

This compound serves as a prime example of this chemical scaffold, offering a unique substitution pattern for exploration in drug design.

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere is contingent on its ability to mimic the key physicochemical properties of the original functional group. The following table provides a comparative summary of the properties of this compound and its corresponding carboxylic acid, 2-bromobenzoic acid.

| Property | This compound | 2-Bromobenzoic Acid | References |

| Molecular Formula | C₇H₅BrN₄ | C₇H₅BrO₂ | [4],[5] |

| Molecular Weight | 225.05 g/mol | 201.02 g/mol | [4],[6] |

| Melting Point | 182-184 °C | 147-150 °C | [4],[7] |

| pKa | Not explicitly found | 2.84 (at 25 °C) | [7] |

| LogP (XLogP3) | 1.8 | 2.2 | [8],[9] |

| Solubility | Not explicitly found | Slightly soluble in cold water; soluble in ethanol, ether, acetone, and hot water. | [10],[5] |

| Appearance | White to off-white powder | White to light yellow crystalline powder | [8],[7] |

Synthesis of this compound: Experimental Protocol

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[11] The following protocol is a representative procedure for the synthesis of this compound from 2-bromobenzonitrile.

Reaction: [3+2] Cycloaddition

Starting Material: 2-Bromobenzonitrile Reagents: Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst (e.g., Zinc Chloride - ZnCl₂), Dimethylformamide (DMF) as solvent.

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzonitrile (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq). The use of a catalyst like zinc chloride can also be employed to enhance the reaction rate.[12]

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion of the reaction, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2N HCl) to a pH of ~2-3. This will protonate the tetrazole and cause it to precipitate out of the solution.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

-

The reaction can generate hydrazoic acid (HN₃), which is also toxic and explosive. Ensure the reaction is performed under a proper setup to handle any potential off-gassing.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Biological Activity and Potential Applications

While a broad spectrum of biological activities has been reported for various tetrazole derivatives, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties, specific biological data for this compound is not extensively documented in publicly available literature.[13] The presence of the tetrazole ring, however, suggests its potential as a carboxylic acid mimetic in various drug discovery programs.